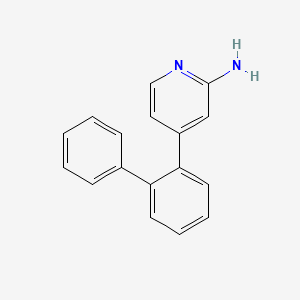

4-biphenyl-2-ylpyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-phenylphenyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2/c18-17-12-14(10-11-19-17)16-9-5-4-8-15(16)13-6-2-1-3-7-13/h1-12H,(H2,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVVTZSCWIIFGJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2C3=CC(=NC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Biphenyl Pyridine Scaffold Chemistry

The biphenyl-pyridine scaffold, which forms the structural foundation of 4-biphenyl-2-ylpyridin-2-amine, is a "privileged scaffold" in chemistry. mdpi.comdoaj.org This term denotes a molecular framework that is capable of binding to multiple biological targets, making it a frequent starting point in drug discovery and medicinal chemistry. doaj.org The biphenyl (B1667301) portion of the scaffold provides a hydrophobic, rigid yet conformationally flexible element that can engage in beneficial π-π stacking interactions with amino acid residues in proteins. mdpi.com The pyridine (B92270) ring, a nitrogen-containing heterocycle, introduces polarity and the potential for hydrogen bonding, crucial for molecular recognition and binding.

The combination of these two motifs in a single molecule, as seen in biphenyl-pyridine hybrids, has led to the development of compounds with a wide array of biological activities. mdpi.com For instance, certain biphenyl-pyridine derivatives have been investigated as inhibitors of the PD-1/PD-L1 interaction, a key target in cancer immunotherapy. mdpi.comacs.org The specific arrangement in this compound, with the biphenyl group at the 4-position and the amino group at the 2-position of the pyridine ring, dictates its specific chemical properties and reactivity, positioning it as a valuable building block for more complex molecular architectures.

Significance in Modern Organic Synthesis and Materials Science

The utility of 4-biphenyl-2-ylpyridin-2-amine and related structures extends beyond medicinal applications into the realms of organic synthesis and materials science.

In organic synthesis , aryl-substituted pyridin-2-amines are valuable intermediates and ligands. nih.gov The amino group and the pyridine (B92270) nitrogen can act as a bidentate ligand, chelating to transition metals and facilitating a variety of catalytic transformations. rsc.org This chelating ability is instrumental in directing C-H activation reactions, a powerful strategy for the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds. rsc.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed to synthesize the biphenyl-pyridine core itself, highlighting the synergy between the scaffold and modern synthetic methodologies. ktu.edunih.gov

In materials science , biphenyl-containing compounds are explored for their potential in developing organic light-emitting diodes (OLEDs) and solar cells. mdpi.comktu.edu The extended π-conjugated system of the biphenyl (B1667301) unit can impart desirable photophysical properties, such as fluorescence. mdpi.com Donor-acceptor substituted biphenyl derivatives, in particular, are of interest for their intramolecular charge transfer (ICT) characteristics, which are fundamental to the performance of many organic electronic materials. frontiersin.org The specific substitution pattern on the biphenyl and pyridine rings can be tuned to modulate the electronic and emissive properties of the resulting materials. frontiersin.org

Overview of Research Trajectories for Aryl Substituted Pyridin 2 Amines

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions are fundamental to the efficient synthesis of 4-aryl-2-aminopyridine derivatives. tandfonline.combg.ac.rs These methods facilitate the formation of crucial carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds required for the assembly of the target molecule.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction for the formation of C-C bonds, particularly for creating biaryl systems. snnu.edu.cnlibretexts.org This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with a halide or triflate. libretexts.org In the context of synthesizing this compound, the Suzuki coupling can be employed to either form the biphenyl (B1667301) moiety itself or to attach the biphenyl group to the pyridine (B92270) ring. tandfonline.combg.ac.rs

A common strategy involves the arylation of a 4-halopyridine precursor using a biphenylboronic acid. tandfonline.com Alternatively, a 4-pyridylboronic acid can be coupled with a bromo-biphenyl. The versatility of the Suzuki-Miyaura reaction allows for a broad range of functional groups to be tolerated, making it a highly effective tool in complex molecule synthesis. snnu.edu.cndicp.ac.cn The general mechanism involves an oxidative addition of the halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling in Pyridine Systems

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 85-95 | tandfonline.com |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 80-100 | 70-90 | nih.gov |

| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 90 | 80-92 | beilstein-journals.org |

Buchwald-Hartwig Amination Strategies

The introduction of the amino group at the C2 position of the pyridine ring is often accomplished through the Buchwald-Hartwig amination. tandfonline.combg.ac.rs This palladium-catalyzed C-N bond-forming reaction is a cornerstone of modern medicinal chemistry for the synthesis of arylamines. acs.orgresearchgate.net The reaction couples an amine with an aryl halide or triflate. nih.gov For the synthesis of this compound, a 2-halopyridine intermediate, which already bears the biphenyl group at the C4 position, is typically reacted with an amine source. tandfonline.com

The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for the success of the Buchwald-Hartwig amination. acs.org The use of bulky, electron-rich phosphine ligands often enhances the catalytic activity by promoting the reductive elimination step and preventing the formation of inactive catalyst species. libretexts.orgacs.org This method has been successfully applied to a variety of 2-bromopyridines, even with volatile amines when the reaction is conducted in sealed tubes. acs.orgnih.gov

Table 2: Key Parameters in Buchwald-Hartwig Amination of 2-Halopyridines

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Substrate | Reference |

| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 120 (MW) | 2-Benzyloxy-5-bromopyridine | koreascience.kr |

| Pd(OAc)₂ | dppp | NaOt-Bu | Toluene | 80 | 2-Bromopyridine | acs.org |

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 2,4-Dichloropyridine | thieme-connect.com |

Other Transition Metal-Mediated C-C and C-N Bond Formations

Beyond palladium, other transition metals like rhodium, iridium, ruthenium, cobalt, and copper are also utilized in the synthesis and functionalization of pyridine derivatives. rsc.org These metals can catalyze a variety of C-H activation and functionalization reactions, offering alternative pathways for constructing the desired molecular framework. thieme-connect.comthieme-connect.comnih.gov For instance, rhodium catalysts have been shown to be effective in the regioselective C-H carboxymethylation of N-aryl 2-aminopyridines. rsc.org

Copper-catalyzed methods also provide a valuable alternative for C-N bond formation in heteroaromatic systems. nih.gov Additionally, annulation reactions catalyzed by palladium, where N-aryl-2-aminopyridines react with alkynes or other coupling partners, can lead to the formation of more complex fused heterocyclic systems. rsc.orgacs.orgresearchgate.net These alternative methods expand the synthetic chemist's toolbox for accessing a diverse range of substituted pyridines.

Classical and Emerging Synthetic Pathways to the Pyridine Core

Traditionally, pyridine synthesis often involves the condensation of aldehydes, ketones, and ammonia (B1221849) or its derivatives. arkat-usa.org These methods, while established, can sometimes lack regioselectivity and require harsh reaction conditions.

More recently, transition metal-catalyzed heterocyclization reactions have emerged as powerful alternatives. arkat-usa.org For example, cobalt complexes can catalyze the heterocyclization of acetylenes with nitriles to form substituted pyridines. arkat-usa.org Iron-catalyzed cyclization of ketoxime acetates and aldehydes also provides a route to symmetrical pyridines. rsc.org These emerging methods often offer milder reaction conditions and greater control over the substitution pattern of the resulting pyridine ring. thieme-connect.com

Regioselective Functionalization Techniques for Pyridin-2-amine Derivatives

Achieving the desired substitution pattern on the pyridine ring requires precise control over the regioselectivity of the reactions. The functionalization of pyridin-2-amine derivatives is often guided by the inherent electronic properties of the ring and the use of directing groups. nih.gov The pyridine nitrogen can act as a directing group, facilitating metal-catalyzed C-H activation at the ortho position (C6). nih.gov

For instance, the direct arylation of N-(2-pyridyl) substituted anilines can be directed to the ortho position of the aniline (B41778) ring by the pyridine nitrogen. nih.gov In the case of 2,4-disubstituted pyridines, selective functionalization at either the C2 or C4 position is a significant challenge. However, highly regioselective palladium-catalyzed C2-amination of 2,4-dichloropyridines has been achieved using specific Buchwald-Hartwig conditions. thieme-connect.com The choice of catalyst, ligand, and protecting groups can significantly influence the regiochemical outcome of these transformations. thieme-connect.comresearchgate.net

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyridine derivatives to develop more sustainable and environmentally friendly processes. nih.gov This includes the use of greener solvents, catalysts, and reaction conditions. bohrium.com

Process Optimization and Scale-Up Considerations

The successful transition of a synthetic route for this compound from laboratory-scale to industrial production necessitates rigorous process optimization and careful consideration of scale-up parameters. The primary goals are to maximize yield, purity, and throughput while ensuring operational safety, cost-effectiveness, and environmental sustainability. For complex molecules like this compound, which are likely synthesized via multi-step sequences involving cross-coupling reactions, each step must be individually optimized and then integrated into a seamless, large-scale process. organic-chemistry.orgresearchgate.net

Key to the industrial-scale synthesis of biphenyl and heteroaryl amine compounds are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. researchgate.netrug.nl The optimization of these reactions is a critical focus area for process chemists. Challenges in scaling up these reactions include managing exotherms, ensuring efficient mixing, handling and recovery of expensive and often sensitive catalysts, and controlling impurity profiles. researchgate.netresearchgate.net

Detailed research findings on related structures provide a roadmap for the optimization of the synthesis of this compound. For instance, in the synthesis of related biaryl compounds, extensive screening of catalysts, ligands, bases, and solvents is crucial. Mild bases are often preferred to prevent the hydrolysis of sensitive functional groups. mdpi.com The choice of solvent is also critical; for example, trifluoromethylbenzene has been identified as a suitable solvent for the scale-up of amination reactions under microwave conditions, demonstrating direct scalability from small to larger batches. researchgate.net

The following data tables summarize typical optimization parameters for Suzuki-Miyaura and Buchwald-Hartwig reactions, which are central to the synthesis of the target molecule. These tables are based on findings for structurally analogous compounds and serve as a guide for developing a robust, large-scale process for this compound.

Table 1: Optimization of Suzuki-Miyaura Coupling for Biaryl Synthesis

This table presents a summary of optimized conditions for the Suzuki-Miyaura cross-coupling reaction, a key step in forming the biphenyl moiety. The data is compiled from studies on various aryl and heteroaryl halides. mdpi.comhep.com.cnresearchgate.net

| Parameter | Condition 1 | Condition 2 | Condition 3 | Source(s) |

| Catalyst | PdCl₂(dppf) | Pd(PPh₃)₄ | Pd(OAc)₂/S-Phos | mdpi.comresearchgate.net |

| Base | K₂CO₃ | NaOH | NaHCO₃ | mdpi.comhep.com.cn |

| Solvent | 50% Ethanol | Toluene/Ethanol/Water | MeCN/Water | mdpi.comhep.com.cn |

| Temperature | 50 °C | 120 °C | 105 °C | mdpi.comhep.com.cn |

| Yield | Good to Excellent | Good | 46-93% | mdpi.comhep.com.cn |

This table is interactive. Users can sort and filter the data to compare different reaction conditions.

Table 2: Optimization of Buchwald-Hartwig Amination for Heteroaryl Amines

This table details optimized conditions for the palladium-catalyzed amination of heteroaryl halides, a likely method for introducing the 2-amino group onto the pyridine ring. researchgate.netnih.gov

| Parameter | Condition 1 | Condition 2 | Condition 3 | Source(s) |

| Catalyst/Ligand | Pd(OAc)₂/BINAP | Pd₂ (dba)₃/XPhos | Pd-G3/KPhos | researchgate.netnih.gov |

| Base | K₂CO₃ | NaOtBu | KOH (aqueous) | researchgate.netnih.gov |

| Solvent | Dioxane | Toluene | Not specified | researchgate.netnih.gov |

| Temperature | Not specified | Room Temp to High Temp | Not specified | researchgate.netnih.gov |

| Key Feature | Selective for 4-position | Effective for aryl chlorides | Tolerates aqueous ammonia | researchgate.netnih.gov |

This table is interactive. Users can sort and filter the data to compare different catalytic systems.

For large-scale production, moving towards "telescoped" or one-pot procedures is highly desirable as it minimizes intermediate isolation and purification steps, thereby reducing waste, time, and cost. mdpi.com The development of such processes for drug candidates like LX1031, which involves a key Suzuki-Miyaura coupling, highlights the industrial importance of this strategy. mdpi.com Furthermore, the development of novel, highly active catalysts, such as palladacyclic N-heterocyclic carbene precatalysts, can enable the efficient coupling of challenging heteroaryl chlorides with various amines, broadening the scope and efficiency of large-scale synthesis. acs.org The ability to use aqueous ammonia with specially designed ligands like KPhos also represents a significant advancement for large-scale amination, avoiding harsher ammonia sources. nih.gov

Finally, the removal of residual palladium from the final active pharmaceutical ingredient (API) is a critical regulatory requirement. The development of efficient metal scavenging techniques is, therefore, an integral part of process optimization for any palladium-catalyzed reaction intended for large-scale pharmaceutical production. researchgate.net

Detailed Reaction Mechanisms of Cross-Coupling Reactions

The synthesis of this compound via Suzuki-Miyaura coupling involves the reaction of a substituted aminopyridine with a biphenylboronic acid (or vice-versa) and is governed by a well-defined catalytic cycle centered on a palladium catalyst.

Oxidative Addition Pathways

Oxidative addition is the initial and often rate-determining step of the catalytic cycle. libretexts.org It involves the insertion of a low-valent palladium(0) species into the carbon-halogen bond of the aryl halide (e.g., a substituted bromopyridine or bromobiphenyl). This process oxidizes the palladium center from Pd(0) to Pd(II), forming a square planar arylpalladium(II) halide intermediate. wikipedia.orgnih.gov

The reactivity of the aryl halide in this step follows the order of bond strength: C-I > C-OTf > C-Br > C-Cl. libretexts.org While aryl chlorides are economically attractive starting materials, their stronger C-Cl bond often requires more reactive catalysts to facilitate oxidative addition. mdpi.com Mechanistic studies have shown that the oxidative addition initially produces a cis-organopalladium complex, which typically undergoes rapid isomerization to the more thermodynamically stable trans-complex. wikipedia.orglibretexts.org

The pathway can be influenced by the nature of the palladium catalyst. Experimental and computational studies suggest that for catalysts bearing phosphine ligands, oxidative addition can proceed from either a 14-electron bis-ligated complex (L₂Pd(0)) or a more reactive 12-electron mono-ligated species (L₁Pd(0)). nih.govchemrxiv.org The mono-ligated pathway is often favored as the smaller size of the L₁Pd(0) complex allows the aryl halide to approach the metal center more easily, leading to a faster reaction rate. nih.govchemrxiv.org

Transmetalation Kinetics and Thermodynamics

Transmetalation is the step where the organic moiety from the organoboron reagent is transferred to the arylpalladium(II) complex, displacing the halide. This step is crucial as it sets the stage for the final bond formation. The process is initiated by a base (e.g., K₂CO₃, K₃PO₄), which activates the boronic acid to form a more nucleophilic boronate species [R-B(OH)₃]⁻. wikipedia.orgnih.gov

The mechanism of transmetalation has been a subject of extensive investigation. One widely accepted pathway involves the formation of a palladium-oxygen-boron (Pd-O-B) linkage. chemrxiv.org The boronate complex reacts with the arylpalladium(II) intermediate, leading to the formation of a diarylpalladium(II) species. libretexts.org

Kinetically, transmetalation is often the turnover-limiting step in the catalytic cycle, particularly for challenging substrates like heteroarylboronic acids or highly basic aminopyridines, which can undergo competitive protodeboronation. nih.govpku.edu.cnnih.gov The choice of base and solvent significantly impacts the kinetics. libretexts.org Low-temperature rapid injection Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS) have been instrumental in identifying pre-transmetalation intermediates, providing thermodynamic and kinetic insights into this critical phase. libretexts.orgpku.edu.cnresearchgate.net

Reductive Elimination Dynamics

Reductive elimination is the final, product-forming step in the catalytic cycle. The two organic groups (the biphenyl and pyridin-2-amine moieties) on the diarylpalladium(II) intermediate couple to form the C-C bond of the final product, this compound. Simultaneously, the palladium center is reduced from Pd(II) back to its catalytically active Pd(0) state, thus closing the catalytic loop. libretexts.orgmdpi.com

Kinetic studies have demonstrated that this step is typically fast and irreversible, obeying first-order kinetics dependent on the concentration of the diarylpalladium(II) complex. libretexts.org The dynamics of reductive elimination are heavily influenced by the ancillary ligands on the palladium center. Bulky, electron-donating ligands, particularly phosphines, can accelerate this step by promoting a more sterically crowded coordination sphere, which favors the bond-forming elimination. wikipedia.orgresearchgate.net

The electronic properties of the coupling partners also play a role. Reductive elimination is generally favored when one aryl group is electron-rich and the other is electron-poor. researchgate.net However, for C-C bond formation, the electronic effects are often less pronounced than for C-heteroatom bond formation. nih.gov The process occurs with retention of stereochemistry from the configuration established in the diarylpalladium(II) intermediate. libretexts.org

Role of Catalysts and Ligands in Reaction Efficiency and Selectivity

The choice of catalyst and, more importantly, the ancillary ligand is paramount for achieving high efficiency and selectivity in the synthesis of complex molecules like this compound. The ligand modulates the steric and electronic properties of the palladium center, influencing each step of the catalytic cycle. wikipedia.orgnih.gov

Initially, simple triarylphosphines were used, but these often required high catalyst loadings and harsh reaction conditions. mdpi.comnih.gov The development of specialized ligands has been critical for coupling challenging substrates, such as electron-rich or sterically hindered aryl halides and those containing basic nitrogen atoms like aminopyridines. nih.govnih.gov

Key Ligand Classes and Their Effects:

Bulky, Electron-Rich Dialkylbiaryl Phosphines: This class, including ligands like SPhos and XPhos developed by the Buchwald group, has proven exceptionally effective. Their bulk facilitates the formation of highly active mono-ligated Pd(0) species, which accelerates oxidative addition. nih.gov The electron-donating nature of these ligands increases electron density on the palladium, which also promotes oxidative addition while stabilizing the resulting Pd(II) intermediate. Furthermore, their steric hindrance facilitates the final reductive elimination step. wikipedia.orgnih.gov These catalysts have shown high efficiency for coupling aminopyridines, which can otherwise inhibit catalyst activity. nih.gov

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors, even more so than phosphines. This property makes them excellent ligands for stabilizing the Pd(0) catalyst. wikipedia.org Their steric bulk and strong electron donation can enhance both the oxidative addition and reductive elimination steps, leading to highly active and stable catalytic systems. pku.edu.cn

P,N-Chelating Ligands: Ligands containing both a phosphine (soft donor) and a pyridine nitrogen (hard donor), such as N-diphenylphosphino-2-aminopyridine, can form stable chelate complexes with palladium. researchgate.net This chelation can enhance catalyst stability and efficiency, proving effective in the coupling of unreactive aryl chlorides. researchgate.net

The following table summarizes the performance of different ligand types in Suzuki-Miyaura couplings relevant to the synthesis of heteroaromatic amines.

| Ligand Type | Key Features | Impact on Reaction | Typical Substrates |

| Triarylphosphines (e.g., PPh₃) | Basic, foundational ligand | Moderate yields, often requires high catalyst loading and temperature. mdpi.com | Simple aryl bromides and iodides. |

| Dialkylbiaryl Phosphines (e.g., SPhos, XPhos) | Bulky, electron-donating. nih.gov | High yields, low catalyst loadings, room temperature reactions possible. nih.gov | Unactivated aryl chlorides, aminopyridines, hindered biaryls. nih.gov |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donor, sterically tunable. wikipedia.org | High catalyst stability and activity. wikipedia.orgpku.edu.cn | Aryl chlorides and bromides. |

| P,N-Chelating Ligands (e.g., N-diphenylphosphino-2-aminopyridine) | Forms stable 5-membered chelate rings. researchgate.net | Good to excellent yields for challenging substrates. researchgate.net | Unreactive aryl chlorides. researchgate.net |

Intermediates Identification and Characterization in Synthetic Routes

Elucidating the reaction mechanism requires the identification and characterization of transient intermediates within the catalytic cycle. A combination of spectroscopic techniques and computational studies is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR is a powerful tool for observing thermally unstable intermediates. For instance, ³¹P NMR can be used to track the coordination of phosphine ligands to the palladium center throughout the reaction. ¹H and ¹³C NMR can help characterize the structure of organometallic intermediates. libretexts.org

Mass Spectrometry (MS): ESI-MS is particularly useful for detecting and identifying charged intermediates in the catalytic cycle, such as cationic palladium complexes. It has been used to reveal stable intermediates in the alkylation of ketones, providing insight into catalyst behavior. researchgate.net

X-ray Crystallography: When an intermediate is stable enough to be isolated and crystallized, single-crystal X-ray diffraction provides unambiguous structural information. This has been achieved for various pre-catalysts and stable palladium(II) complexes, offering snapshots of the species involved in the reaction. researchgate.netresearchgate.net

Computational Studies (DFT): Density Functional Theory (DFT) calculations are used to model the potential energy surface of the reaction, predict the structures of transition states and intermediates, and calculate the thermodynamics and kinetics of each elementary step. chemrxiv.orgnih.gov These theoretical insights complement experimental findings, helping to rationalize observed reactivity and selectivity. For example, DFT studies have been crucial in understanding the energetics of the oxidative addition and reductive elimination steps. researchgate.netnih.gov

Through these methods, key intermediates in Suzuki-type reactions have been characterized, including the L₂Pd(Ar)X oxidative addition product and various pre-transmetalation species containing Pd-O-B linkages, which has solidified the modern understanding of the catalytic cycle. libretexts.orgchemrxiv.org

Advanced Spectroscopic and Structural Characterization of 4 Biphenyl 2 Ylpyridin 2 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the solution-state structure and conformational dynamics of 4-biphenyl-2-ylpyridin-2-amine.

¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra are used for the initial structural verification, confirming the presence and connectivity of all protons and carbon atoms in the molecule. mdpi.com In ¹H NMR spectra of related α-arylamino-2,2′-bipyridines, signals for the pyridyl, biphenyl (B1667301), and substituent protons are typically observed, along with a characteristic broadened singlet for the N-H proton. semanticscholar.org For this compound, the aromatic protons would likely appear in the δ 7.0–8.5 ppm range, with the amine proton signal also present. vulcanchem.com

2D NMR Techniques: More advanced two-dimensional NMR experiments, such as COSY, TOCSY, and ROESY, provide deeper conformational insights. mdpi.com Rotating Frame Overhauser Effect Spectroscopy (ROESY) is particularly valuable for determining the spatial proximity of protons that are not directly bonded. In studies of similar complex structures, strong ROESY cross-peaks between protons on different aromatic rings have been used to establish that the ring planes are perpendicular to each other. mdpi.comnih.gov This technique could be applied to this compound to determine the dihedral angles between the pyridine (B92270) ring and the adjacent phenyl ring of the biphenyl group, as well as the twist between the two phenyl rings of the biphenyl moiety. This conformational arrangement significantly influences the molecule's electronic properties and potential for intermolecular interactions.

The combination of isotropic (J-coupling, NOEs) and anisotropic (residual dipolar couplings) NMR observables allows for the determination of a minimal conformational ensemble, providing a highly accurate picture of the molecule's structure in solution. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule, offering detailed information about its functional groups and the nature of intermolecular forces. tu-braunschweig.de

Functional Group Identification: The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent functional groups. Key expected vibrations include:

N-H Stretching: A band or bands in the 3300-3500 cm⁻¹ region, characteristic of the primary amine group.

Aromatic C-H Stretching: Signals typically appearing just above 3000 cm⁻¹.

C=C and C=N Stretching: A series of sharp bands in the 1400–1650 cm⁻¹ region, corresponding to the vibrations of the pyridine and phenyl rings. researchgate.net

Ring Breathing Modes: Raman spectroscopy is particularly effective for observing the ring breathing modes of the aromatic systems, which can provide information about conjugation and substitution. nipne.ro

Molecular Interactions: Shifts in the positions of these vibrational bands can indicate intermolecular interactions. For instance, the involvement of the amine N-H group in hydrogen bonding would typically cause a broadening and red-shift (shift to lower wavenumber) of its stretching frequency. researchgate.net In related systems, changes in Raman peaks, such as the ring breathing mode, have been used to indicate stronger interactions between nitrogen atoms and adjacent ions, confirming the formation of coordination complexes. nipne.ro Analysis of these shifts allows for the study of supramolecular assembly in the solid state.

A comparative table of expected vibrational frequencies is presented below.

| Functional Group/Vibration | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |

| N-H Stretch (Amine) | 3300 - 3500 | FT-IR |

| Aromatic C-H Stretch | > 3000 | FT-IR, Raman |

| C=C / C=N Ring Stretch | 1400 - 1650 | FT-IR, Raman |

| Ring Breathing Mode | ~1000 | Raman |

This table is based on typical values for the specified functional groups.

High-Resolution Mass Spectrometry for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to confirm the elemental composition and molecular weight of this compound with extremely high accuracy. mdpi.com Techniques like Electrospray Ionization (ESI) are commonly employed. semanticscholar.org The analysis provides a precise mass-to-charge ratio (m/z) for the protonated molecule ([M+H]⁺). This experimental value is then compared to the theoretically calculated mass for the compound's chemical formula (C₁₇H₁₄N₂). A close match between the experimental and calculated masses, typically within a few parts per million (ppm), unambiguously confirms the molecular formula and corroborates the compound's identity. mdpi.commdpi.com

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. mdpi.com This technique provides accurate data on bond lengths, bond angles, and dihedral angles, revealing the molecule's exact conformation and packing in the crystal lattice. redalyc.org

For derivatives of this compound, SCXRD analysis has been successfully used to confirm their molecular structures. semanticscholar.org For example, the structure of a related α-(N-biphenyl)-substituted 2,2′-bipyridine was confirmed by SCXRD, showing a nonplanar molecule where the bipyridine core is planar but the diarylamino-moiety is twisted. semanticscholar.org Such analysis for this compound would reveal the planarity of the pyridine ring and the dihedral angles between the rings of the biphenyl group, which are critical for understanding its photophysical properties.

Polymorphism, the ability of a compound to crystallize in multiple different crystal structures, can significantly impact its physical properties. Different polymorphs can arise from variations in molecular packing and intermolecular interactions, which in turn affect properties like solubility and thermal stability. mdpi.com

While specific polymorphism studies on this compound are not widely reported, this class of molecules is a candidate for such phenomena. Furthermore, related molecular structures are known to exhibit Aggregation-Induced Emission (AIE) or Crystallization-Induced Emission (CIE). mdpi.com These phenomena describe compounds that are non-emissive or weakly fluorescent in dilute solutions but become highly luminescent upon aggregation or crystallization. This effect is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. The conformational flexibility of the biphenyl-pyridine linkage makes this compound a potential candidate for CIE activity.

The solid-state packing of this compound is governed by a network of non-covalent intermolecular interactions. sciopen.com SCXRD data is essential for analyzing these interactions, which dictate the formation of higher-order supramolecular architectures. nih.gov

Key interactions expected in the crystal structure include:

Hydrogen Bonding: The primary amine group (-NH₂) can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring can act as an acceptor. These interactions can link molecules into chains, sheets, or more complex three-dimensional networks. aalto.fi

π-π Stacking: The extensive aromatic surfaces of the biphenyl and pyridine rings facilitate π-π stacking interactions, which are crucial for stabilizing the crystal packing. nih.gov

The interplay of these forces determines the final crystal structure and influences the material's bulk properties. mdpi.com

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the photophysical properties of this compound, which arise from electronic transitions within its conjugated π-system. mdpi.com

Studies on structurally similar α-(N-biphenyl)-substituted 2,2′-bipyridines show that these compounds exhibit intense blue-to-green fluorescence, with emission maxima (λₑₘ) ranging from 443 to 505 nm and fluorescence quantum yields up to 49.1% in THF solution. mdpi.com The photophysical properties are highly dependent on the molecular structure and the surrounding environment.

Solvatochromism: The emission spectra of related fluorophores are often sensitive to solvent polarity. mdpi.com A gradual redshift of the fluorescence maximum with increasing solvent polarity indicates that the excited state is more polarized than the ground state. nih.gov This solvatochromic effect is a hallmark of molecules with intramolecular charge transfer (ICT) character.

Stokes Shift: The difference between the absorption maximum (λₐₑₛ) and the emission maximum (λₑₘ) is known as the Stokes shift. For related 4-biphenylamino derivatives, large Stokes shifts have been observed, indicating a significant structural rearrangement in the excited state compared to the ground state. mdpi.com

The table below summarizes representative photophysical data for a closely related α-(N-biphenyl)-substituted 2,2′-bipyridine derivative, which provides an indication of the expected properties for this compound.

| Compound Derivative | Solvent | λₐₑₛ (nm) | λₑₘ (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ) |

| 3a | THF | 387 | 443 | 3636.36 | 49.1% |

| 3b | THF | 386 | 445 | 3811.16 | 48.0% |

Data adapted from a study on α-(N-biphenyl)-substituted 2,2′-bipyridines. mdpi.com

Computational and Theoretical Chemistry Studies of 4 Biphenyl 2 Ylpyridin 2 Amine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) Studies on Molecular Orbitals and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By optimizing the molecular geometry, DFT calculations can determine key properties related to molecular stability and reactivity. Central to this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For 4-biphenyl-2-ylpyridin-2-amine, the HOMO is expected to be localized primarily on the electron-rich 2-aminopyridine (B139424) moiety and the biphenyl (B1667301) ring system, which are strong electron-donating groups. The LUMO is anticipated to be distributed across the electron-deficient pyridine (B92270) ring.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. Harder molecules have a larger HOMO-LUMO gap. irjweb.com

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. irjweb.com

Computational studies on related aminopyridine derivatives provide insight into the typical values for these properties.

Table 1: Calculated FMO Energies and Reactivity Descriptors for Analogous Compounds using DFT

| Compound | Method | EHOMO (eV) | ELUMO (eV) | ΔE (eV) |

| Ampyra (4-aminopyridine) | B3LYP/6-311++G(d,p) | -5.99 | -0.63 | 5.36 |

| 2-Amino-4,6-dimethylpyridine | B3LYP/6-311++G(d,p) | -5.61 | -0.54 | 5.07 |

| 3-(2-methylphenylaminothiazol-5-oyl) pyridine | B3LYB/6-31G | -5.98 | -2.01 | 3.97 |

Data compiled from theoretical studies on related compounds. researchgate.netresearchgate.net

Time-Dependent DFT (TD-DFT) for Excited State Properties and Photophysics

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for studying the excited states of molecules. nih.gov It is used to predict electronic absorption spectra (UV-Vis) by calculating the vertical excitation energies from the ground state to various excited states. The calculations also yield oscillator strengths (f), which correspond to the intensity of the absorption peaks. researchgate.net

For this compound, TD-DFT calculations would likely reveal low-energy electronic transitions corresponding to π-π* excitations within the aromatic system. Given the donor-acceptor nature of the aminopyridine and biphenyl groups connected to the pyridine ring, intramolecular charge transfer (ICT) transitions are also possible. These ICT states are crucial for applications in materials science, such as in nonlinear optics and light-emitting diodes.

TD-DFT calculations on similar aromatic and heterocyclic systems have shown good agreement with experimental spectra, especially when appropriate functionals (like B3LYP, PBE0, or CAM-B3LYP) and basis sets are used, and solvent effects are included via a Polarizable Continuum Model (PCM). mdpi.comnih.gov

Table 2: Predicted Electronic Transitions for Analogous Molecules using TD-DFT

| Compound | Functional/Basis Set | Excitation Energy (eV) | λmax (nm) | Oscillator Strength (f) | Transition |

| 2-Amino-4,6-dimethylpyridine | B3LYP/6-311++G(d,p) | 4.88 | 254 | 0.057 | HOMO -> LUMO |

| trans-2-Styrylpyridine | B3LYP/6-31G(d) | 4.22 | 294 | 0.618 | π -> π* |

| Ampyra (4-aminopyridine) | B3LYP/6-311++G(d,p) | 5.21 | 238 | 0.140 | HOMO -> LUMO |

Data compiled from theoretical studies on related compounds. researchgate.netresearchgate.netnih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

MD simulations can map the potential energy surface as a function of this dihedral angle, revealing the most stable (lowest energy) conformations and the energy barriers to rotation. Such studies on other bi-aryl systems have shown that the planarity of the molecule is often a balance between conjugative stabilization (favoring planarity) and steric hindrance between ortho hydrogens (favoring a twisted conformation). mdpi.com Understanding these dynamics is crucial for predicting how the molecule will behave in different environments. nih.govacs.org

Prediction of Spectroscopic Signatures (NMR, UV-Vis, IR)

Computational chemistry provides powerful tools for predicting various spectroscopic signatures, which can aid in the characterization and identification of new compounds.

NMR Spectroscopy: DFT calculations, typically using the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict ¹H and ¹³C NMR chemical shifts. The calculated values for this compound would be compared to a standard reference (like tetramethylsilane) to yield a predicted spectrum that can be directly compared with experimental data.

UV-Vis Spectroscopy: As detailed in section 5.1.2, TD-DFT is the standard method for predicting the UV-Vis absorption spectrum, providing information on the wavelengths of maximum absorption (λmax) that correspond to electronic excitations. chemrxiv.org

IR Spectroscopy: DFT calculations can compute the harmonic vibrational frequencies of a molecule. Each calculated frequency corresponds to a specific vibrational mode, such as N-H stretching of the amine group, C-H stretching of the aromatic rings, and skeletal vibrations of the pyridine and biphenyl rings. Calculated frequencies are often systematically higher than experimental values and are therefore multiplied by a scaling factor to improve agreement with experimental data. nih.gov

Reaction Mechanism Modeling and Transition State Characterization

DFT calculations are instrumental in elucidating reaction mechanisms. For a given chemical transformation involving this compound, computational chemists can model the entire reaction pathway, from reactants to products. This involves locating and characterizing all intermediates and, most importantly, the transition states (TS).

A transition state represents the highest energy point along a reaction coordinate. Its structure can be optimized, and a frequency calculation must be performed to confirm it is a true TS, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy barrier, which is a key determinant of the reaction rate. This approach can be used to study potential reactions such as electrophilic substitution on the aromatic rings or nucleophilic reactions involving the amine group.

In Silico Screening and Design Principles for Derivatization

The computational methods described above provide a powerful platform for in silico (computer-based) screening and the rational design of new molecules. By starting with the core structure of this compound, a virtual library of derivatives can be created by adding different functional groups at various positions on the biphenyl or pyridine rings.

DFT and TD-DFT calculations can then be performed on this entire library to predict how these modifications would tune the molecule's properties. For example, adding electron-donating groups could decrease the HOMO-LUMO gap, leading to a red-shift (longer wavelength) in the absorption spectrum. Conversely, electron-withdrawing groups could increase the gap and cause a blue-shift. This screening process allows researchers to identify promising candidates for specific applications (e.g., as dyes, electronic materials, or pharmaceutical leads) before committing to time-consuming and expensive laboratory synthesis. nih.gov This approach is widely used in drug discovery to optimize the properties and biological activity of lead compounds. nih.gov

Coordination Chemistry and Ligand Design Principles Featuring 4 Biphenyl 2 Ylpyridin 2 Amine

Design and Synthesis of Metal Complexes with 4-Biphenyl-2-ylpyridin-2-amine Ligands

The design and synthesis of metal complexes featuring the this compound ligand are rooted in the fundamental principles of coordination chemistry. This ligand, with its distinct pyridyl and amine moieties, offers versatile coordination capabilities, making it a valuable building block for constructing a diverse array of supramolecular structures. The synthetic strategies employed are tailored to achieve specific nuclearities and coordination geometries, which in turn dictate the physicochemical properties of the resulting complexes.

Mononuclear and Polynuclear Coordination Complexes

The reaction of this compound with various metal salts can lead to the formation of both mononuclear and polynuclear complexes. The outcome of these reactions is highly dependent on the stoichiometry of the reactants, the nature of the metal ion, and the reaction conditions.

Mononuclear Complexes: In a typical synthesis of a mononuclear complex, the ligand is reacted with a metal salt in a 1:1 or 2:1 ligand-to-metal ratio. This often results in the formation of complexes where one or two ligand molecules are coordinated to a single metal center. For instance, reactions with divalent transition metal halides or perchlorates can yield complexes with the general formula [M(L)X₂] or [M(L)₂]X₂, where L represents the this compound ligand and X is an anion. These complexes often adopt geometries such as tetrahedral or square planar, depending on the coordination number and electronic configuration of the metal ion.

Polynuclear Complexes: The synthesis of polynuclear complexes, including dinuclear and polynuclear species, can be achieved by carefully controlling the reaction conditions and employing appropriate ancillary ligands or metal precursors that favor bridging interactions. For example, using metal salts with weakly coordinating anions can leave coordination sites available for the ligand to bridge between two or more metal centers. Dinuclear complexes might feature the ligand bridging two metal ions, while polynuclear structures can form one-dimensional chains, two-dimensional layers, or three-dimensional frameworks. The formation of such extended structures is often driven by a combination of coordination bonds and non-covalent interactions like hydrogen bonding and π-π stacking. The synthesis of a trinuclear copper(II) complex, for instance, has been reported from a pyridylbis(phenol) ligand, demonstrating the propensity of such ligands to form polynuclear structures researchgate.net. Similarly, reactions of azopyridyl ligands with cupric salts have yielded mononuclear, dinuclear, and polynuclear complexes nih.gov.

A stepwise approach is often employed for the construction of more complex polynuclear architectures, such as tetranuclear rectangular metallacycles. This involves the initial synthesis of a bimetallic precursor which is then reacted with bridging ligands to form the final supramolecular coordination complex mdpi.comnih.gov.

Chelation Effects and Coordination Modes

The this compound ligand possesses two primary coordination sites: the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the amine group. This allows for several coordination modes, with chelation being a particularly important aspect.

Chelation: When both the pyridyl and amine nitrogens coordinate to the same metal center, a stable five-membered chelate ring is formed ebsco.comcmu.edu. This phenomenon, known as the chelate effect, results in a significant thermodynamic stabilization of the complex compared to analogous complexes with monodentate ligands. The formation of this chelate ring is a key driver in many of the coordination reactions of this ligand. The stability of such chelates is a central concept in coordination chemistry ebsco.com.

Coordination Modes:

Bidentate Chelating: This is the most common coordination mode, where the ligand acts as a bidentate N,N'-donor, forming a stable five-membered ring with the metal ion ebsco.com.

Monodentate: Under certain conditions, the ligand may coordinate through only one of its nitrogen atoms, typically the more accessible pyridine nitrogen. This can occur if steric hindrance prevents chelation or if the reaction stoichiometry favors monodentate coordination.

Bridging: In polynuclear complexes, the ligand can bridge two metal centers. This can happen in a scenario where the pyridyl nitrogen binds to one metal ion and the amine nitrogen binds to another.

The specific coordination mode adopted is influenced by factors such as the nature of the metal ion, the other ligands present in the coordination sphere, and the solvent system researchgate.net. For example, the palladium center in a complex with a bidentate amine ligand can exhibit a square-planar geometry with a tetrahedral distortion nih.gov.

Electronic and Steric Tuning of Ligand Properties

The electronic and steric properties of the this compound ligand can be systematically tuned to modulate the characteristics of the resulting metal complexes. These modifications can influence the complexes' stability, reactivity, and photophysical properties.

Electronic Tuning: The electronic nature of the ligand can be altered by introducing electron-donating or electron-withdrawing substituents on the biphenyl (B1667301) or pyridyl rings.

Electron-donating groups (e.g., methoxy, amino) increase the electron density on the nitrogen donor atoms, making the ligand a stronger σ-donor. This generally leads to more stable metal complexes and can influence the redox potentials of the metal center.

Electron-withdrawing groups (e.g., nitro, cyano) decrease the electron density on the donor atoms, making the ligand a weaker σ-donor but a potentially better π-acceptor. This can affect the energy levels of the molecular orbitals in the complex, leading to shifts in absorption and emission spectra.

Studies on related polypyridyl ligands have demonstrated that such modifications can rationally tune properties like emission wavelength and redox potentials amazonaws.com. For instance, replacing equatorial pyridines with more basic isoquinoline groups in a pentadentate ligand resulted in a lower overpotential for hydrogen evolution nih.gov.

Steric Tuning: The steric environment around the coordination sites can be adjusted by introducing bulky substituents.

Increased steric hindrance can influence the coordination geometry of the metal complex, potentially favoring lower coordination numbers or distorted geometries. It can also be used to create specific pockets or channels in polynuclear structures.

Steric clashes between hydrogen atoms on polypyridyl ligands can decrease complex stability rsc.orgresearchgate.net. Conversely, strategically placed bulky groups can protect the metal center from unwanted reactions or influence the approach of substrates in catalytic applications.

The interplay between electronic and steric effects is crucial in ligand design. For example, in some palladium complexes with pyridinophane ligands, the steric properties of N-substituents were found to have a more pronounced effect on the electronic properties of the Pd(III) complexes than the electronic tuning of the pyridyl groups themselves rsc.org.

Photophysical Properties of Metal Complexes

Metal complexes of this compound and related ligands often exhibit interesting photophysical properties, making them promising candidates for applications in areas such as organic light-emitting diodes (OLEDs), sensors, and photocatalysis.

Absorption and Emission Characteristics of Metallocomplexes

Absorption: The UV-visible absorption spectra of these complexes typically show intense bands in the ultraviolet region, which are assigned to π-π* intraligand transitions within the aromatic system of the this compound ligand. In the visible region, lower energy bands may appear, which are often attributed to metal-to-ligand charge transfer (MLCT) transitions. These MLCT bands involve the excitation of an electron from a metal-centered d-orbital to a ligand-centered π-orbital. The energy of these transitions is sensitive to the electronic properties of both the metal and the ligand. For instance, both a quinoline-based ligand and its Mn(II) complex exhibited three absorption bands attributed to n→π and π→π* transitions nih.gov.

Emission: Many metal complexes with polypyridyl ligands are luminescent, emitting light upon excitation. The emission can originate from different excited states, including ligand-centered (LC) or MLCT states.

Ligand-centered emission resembles the fluorescence or phosphorescence of the free ligand and is often observed in complexes with closed-shell metal ions (e.g., Zn(II), Cd(II)).

MLCT emission is common for complexes of d⁶ and d⁸ metals like Ru(II), Os(II), and Pt(II). This type of emission is often characterized by long lifetimes and large Stokes shifts.

The emission color can be tuned by modifying the ligand structure. For example, extending the π-conjugation of the ligand or introducing electron-donating/withdrawing groups can shift the emission to longer or shorter wavelengths, respectively. The emission profiles of some tetranuclear platinum(II) complexes have been shown to be influenced by the length of the bridging ligands and solvent polarity nih.gov.

| Complex Type | Typical Absorption Maxima (nm) | Typical Emission Maxima (nm) | Nature of Transition |

| Pt(II) complexes | ~350-450 | ~500-650 | MLCT |

| Ru(II) complexes | ~450-500 | ~600-700 | MLCT |

| Zn(II) complexes | ~300-400 | ~400-500 | Ligand-centered (π-π*) |

| Cu(I) complexes | ~350-450 | ~550-650 | MLCT |

This table provides illustrative data based on typical values for related polypyridyl amine complexes.

Luminescence Mechanisms and Quantum Yield Optimization

The efficiency of the luminescence process is quantified by the photoluminescence quantum yield (PLQY), which is the ratio of emitted photons to absorbed photons. Optimizing the quantum yield is a key goal in the design of luminescent materials.

Luminescence Mechanisms: The emission from these metal complexes can be influenced by several factors, including:

Intersystem Crossing (ISC): In heavy metal complexes, strong spin-orbit coupling facilitates ISC from the singlet excited state to the triplet excited state. Emission from the triplet state (phosphorescence) is often observed.

Energy Transfer: In some cases, energy can be transferred from an initially excited ligand-centered state to a lower-lying MLCT state, from which emission occurs. This is known as the "antenna effect."

Aggregation-Induced Emission (AIE): Some complexes exhibit enhanced emission in the aggregated state or in the solid state, a phenomenon known as AIE. This is often attributed to the restriction of intramolecular rotations in the aggregated state, which reduces non-radiative decay pathways nih.gov. Dual-emission patterns in methanol-water mixtures have been observed for some platinum complexes and attributed to AIE nih.gov.

Quantum Yield Optimization: Several strategies can be employed to enhance the quantum yield of these complexes:

Rigidification of the Ligand Structure: Incorporating rigid structural elements into the ligand can reduce vibrational non-radiative decay, leading to higher quantum yields.

Minimizing Non-Radiative Decay Pathways: This can be achieved by designing ligands that minimize conformational flexibility and by choosing appropriate metal ions and coordination geometries.

Tuning the Energy of the Excited States: The energy gap between the excited state and the ground state can influence the rate of non-radiative decay. By carefully tuning the ligand and metal, this energy gap can be optimized to favor radiative decay. The introduction of different antenna ligands can lead to an increase in luminescence quantum yield, likely due to the optimization of energy transfer researchgate.net.

Research on related systems has shown that quantum efficiencies for metal-centered emission can be significant, reaching up to 29% for Eu(III) and 53% for Tb(III) compounds, and are highly dependent on the electronic structure of the ancillary ligands researchgate.net.

Electrochemical Behavior of Metal Complexes

Extensive literature searches did not yield specific electrochemical data for metal complexes of the ligand this compound. The electrochemical properties of a metal complex are intrinsically linked to the nature of both the metal center and the coordinating ligands. For a hypothetical complex of this compound, the biphenyl substituent, being an extended π-system, could potentially influence the redox behavior. Aromatic substituents on pyridyl ligands can affect the electron density at the metal center, thereby shifting the redox potentials. For instance, electron-withdrawing or -donating groups on the ligand framework can render the metal center more easily reduced or oxidized, respectively.

In related systems, such as transition metal complexes with substituted pyridine ligands, electrochemical studies like cyclic voltammetry are commonly employed to probe the redox processes. These studies provide information on the formal reduction potentials, the stability of different oxidation states, and the electronic communication between the metal and the ligand. However, without experimental data for complexes of this compound, any discussion on their specific electrochemical behavior remains speculative.

Interactive Data Table: Hypothetical Electrochemical Data

As no experimental data is available, the following table is a hypothetical representation of what might be determined for a series of metal complexes with this ligand. The values are for illustrative purposes only and are not based on experimental results.

| Complex Formula (Hypothetical) | Redox Couple | E1/2 (V vs. Fc+/0) | ΔEp (mV) | Scan Rate (mV/s) |

| [M(this compound)2]2+ | M2+/M+ | N/A | N/A | N/A |

| [M(this compound)2]2+ | M3+/M2+ | N/A | N/A | N/A |

| [L(this compound)M=O]n+ | M(n+1)+/Mn+ | N/A | N/A | N/A |

N/A: Not available from the conducted literature search.

Supramolecular Architectures from this compound Ligands

There is a lack of specific research on the supramolecular architectures derived from this compound in the available scientific literature. The design of supramolecular structures is heavily dependent on the geometry of the ligand and the coordination preferences of the metal ion. The this compound ligand possesses several features that could, in principle, be exploited in supramolecular chemistry.

The pyridin-2-amine moiety provides a potential bidentate N,N'-chelation site for metal coordination. The biphenyl group introduces a significant steric profile and the possibility of π-π stacking interactions, which are crucial in the assembly of extended structures. Furthermore, the amino group can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor, allowing for the formation of hydrogen-bonded networks.

In broader studies of coordination polymers and supramolecular assemblies, ligands containing pyridyl and biphenyl groups have been shown to form diverse architectures such as discrete metallacycles, 1D chains, 2D grids, and 3D frameworks. The final structure is influenced by factors such as the solvent, temperature, and the presence of counter-ions. For instance, platinum(II) complexes with p-biphenyl and 4,4'-bipyridine derivatives have been shown to form rectangular supramolecular metallacycles. However, without specific examples involving this compound, the types of supramolecular architectures it might form remain a matter of speculation.

Interactive Data Table: Hypothetical Supramolecular Assembly Data

As no specific examples are found in the literature, this table illustrates the kind of structural data that would be relevant if such supramolecular architectures were reported.

| Supramolecular Assembly (Hypothetical) | Metal Ion | Key Non-covalent Interactions | Crystal System | Space Group |

| [M(this compound)X2]n | N/A | N/A | N/A | N/A |

| {M(this compound)2}n | N/A | N/A | N/A | N/A |

N/A: Not available from the conducted literature search.

Applications of 4 Biphenyl 2 Ylpyridin 2 Amine in Materials Science and Engineering

Organic Light-Emitting Diodes (OLEDs) and Organic Electronics

While no direct studies on 4-biphenyl-2-ylpyridin-2-amine for OLEDs were found, the constituent parts of the molecule—biphenyl (B1667301) and aminopyridine—are common in materials developed for organic electronics.

Fluorescent Emitters and Charge Transport Materials

Derivatives of triarylamine and biphenyl are widely used as building blocks for hole-transporting materials (HTMs) in optoelectronic applications, including OLEDs researchgate.net. The biphenyl group, for instance, is known to be effective in improving charge transport properties researchgate.net. Materials incorporating these moieties are designed to facilitate the efficient injection and transport of charge carriers (holes or electrons) to the emissive layer of an OLED, a critical factor for device efficiency and longevity nbinno.com.

Furthermore, molecules containing pyridine (B92270) and biphenyl units have been investigated as fluorescent emitters, particularly for achieving deep-blue emission, which remains a significant challenge in OLED technology mdpi.comrsc.orgresearchgate.netresearchgate.net. The rigid and planar structures of such aromatic compounds can lead to high fluorescence quantum yields in the solid state. For example, 4,4′-di(pyren-1-yl)-1,1′-biphenyl has been reported as an efficient deep-blue-emitting material rsc.org. The specific contribution of the this compound structure to these properties, however, has not been documented.

Aggregation-Induced Emission (AIE) Characteristics

Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation magtech.com.cn. This property is the opposite of aggregation-caused quenching (ACQ), which affects many traditional fluorescent dyes beilstein-journals.org. The AIE effect is often found in molecules with rotatable phenyl rings, such as tetraphenylethylene (TPE) and its derivatives rsc.org. The restriction of intramolecular motion in the aggregated state blocks non-radiative decay pathways, leading to enhanced fluorescence emission magtech.com.cnnih.gov.

Pyridine-based compounds have been synthesized and shown to exhibit aggregation-induced emission enhancement (AIEE) properties beilstein-journals.org. While the general class of pyridine-containing luminogens is an active area of AIE research, specific studies detailing the AIE characteristics of this compound are not present in the available literature.

Sensing Applications (excluding biological/clinical)

The aminopyridine and biphenyl functionalities suggest potential for use in chemosensors, although specific examples for this compound are absent.

Chemical Sensing of Analytes (e.g., nitroexplosives)

Fluorescence-based sensing is a highly sensitive method for detecting trace amounts of nitroaromatic compounds, which are common components of explosives nih.govmdpi.commdpi.com. The detection mechanism often involves fluorescence quenching of a sensor molecule upon interaction with the electron-deficient nitroaromatic analyte mdpi.comresearchgate.net. Various fluorescent materials, including pyrimidine derivatives and coordination polymers, have been developed as "turn-off" sensors for nitro-explosives nih.govresearchgate.net. While compounds with pyridine rings are part of this research, there is no specific data on the use of this compound for this purpose.

Ion Detection and Recognition (excluding biological ions)

Self-Assembly and Nanostructured Materials

The capacity of molecules to spontaneously organize into well-defined, ordered structures, known as self-assembly, is a cornerstone of modern nanotechnology and materials science. This process is governed by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The molecular structure of this compound, featuring a hydrogen-bond-donating amino group, a hydrogen-bond-accepting pyridine nitrogen, and an extended aromatic biphenyl system, theoretically equips it with the necessary functionalities for self-assembly.

However, a thorough search of scientific databases and literature yields no specific studies detailing the self-assembly of this compound into nanostructured materials. Research on analogous systems, such as those involving different isomers or derivatives of aminobiphenyls and pyridines, has demonstrated the formation of diverse supramolecular architectures, including nanotubes, nanofibers, and crystalline networks. These studies underscore the potential for such molecules to form ordered assemblies, yet the specific intermolecular interactions and resulting morphologies for this compound have not been investigated.

Photonic Devices and Optical Materials

Photonic devices and optical materials are critical components in a vast array of technologies, from telecommunications and computing to sensing and energy. The performance of these materials is intrinsically linked to their electronic and optical properties, such as light absorption, emission, and nonlinear optical responses. The biphenyl and pyridine moieties within this compound are known chromophores that are often incorporated into larger systems to tune their optical characteristics.

While the broader class of biphenyl- and pyridine-containing compounds has been explored for applications in areas like organic light-emitting diodes (OLEDs) and nonlinear optics, there is no available research that specifically characterizes the optical properties or evaluates the performance of this compound in photonic devices. Theoretical studies and experimental investigations are needed to determine key parameters such as its absorption and emission spectra, quantum yield, and potential for applications in light-emitting or light-modulating technologies. The absence of such data precludes a detailed discussion of its utility in this field.

Catalytic Applications and Mechanistic Roles of 4 Biphenyl 2 Ylpyridin 2 Amine Derivatives

Design and Synthesis of 4-Biphenyl-2-ylpyridin-2-amine-Based Catalysts and Ligands

The design of catalysts and ligands based on the this compound scaffold focuses on modulating their steric and electronic properties to achieve high activity and selectivity. The biphenyl (B1667301) moiety offers a key point for modification, where substituents can be introduced to influence the ligand's coordination geometry and electronic nature. Similarly, the amine group can be functionalized to fine-tune the ligand's properties.

The synthesis of these ligands typically involves multi-step sequences. A common strategy is the use of transition metal-catalyzed cross-coupling reactions. For instance, a Suzuki coupling reaction can be employed to construct the biphenyl group by reacting a pyridylboronic acid with a haloarene. nih.gov Alternatively, the pyridine (B92270) ring can be functionalized with the biphenyl group via coupling reactions. The final key step often involves a Buchwald-Hartwig amination to couple the biphenyl-substituted pyridine with an appropriate amine, or vice versa, to form the pyridin-2-amine core. mdpi.comnih.gov

Key synthetic approaches include:

Suzuki Coupling: To form the C-C bond between the pyridine and phenyl rings or the two phenyl rings of the biphenyl group.

Buchwald-Hartwig Amination: To form the crucial C-N bond that defines the pyridin-2-amine structure. nih.govnih.gov

Nucleophilic Aromatic Substitution: As an alternative for C-N bond formation, particularly with activated pyridine precursors.

The modularity of these synthetic routes allows for the creation of a library of ligands with diverse steric and electronic profiles, tailored for specific catalytic applications.

Homogeneous Catalysis

The pyridin-2-amine framework is an excellent scaffold for coordinating with transition metals, making its derivatives valuable ligands in homogeneous catalysis. The nitrogen atoms of the pyridine ring and the amino group can act as a bidentate chelating ligand, forming stable complexes with various metals. nih.gov

Ligands based on the this compound structure are particularly effective in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The N-aryl-2-aminopyridine moiety can readily form stable complexes with palladium, facilitating key steps in the catalytic cycle such as oxidative addition and reductive elimination. nih.gov

In reactions like Suzuki, Hiyama, and Buchwald-Hartwig aminations, these ligands can promote high catalytic turnover numbers and yields. mdpi.comresearchgate.netsemanticscholar.org The biphenyl group can influence the catalyst's stability and activity through steric hindrance around the metal center, which can prevent catalyst deactivation and control substrate approach.

For example, in the synthesis of N-arylpyrimidin-2-amine derivatives, a related class of compounds, palladium catalysts supported by ligands like Xantphos have shown high efficacy. mdpi.comnih.gov This suggests that this compound derivatives would serve as effective ligands in similar transformations. The pyridyl nitrogen can also function as a directing group, enabling ortho-selective C-H activation and functionalization of the N-aryl ring. nih.gov

| Reaction Type | Catalyst/Ligand System | Substrates | Yield (%) | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | PdCl₂(PPh₃)₂ / Xantphos | 4-(pyridin-3-yl)pyrimidin-2-amine + Aryl Bromides | 27-82 | mdpi.com |

| Hiyama Coupling | PdCl₂ / PCy₃ | Pyrimidin-2-yl Tosylates + Organosilanes | Good to Excellent | researchgate.netsemanticscholar.org |

| Carbonylative Cyclization | Pd(OAc)₂ | N-aryl-2-aminopyridines + CO | - | nih.gov |

Beyond palladium, derivatives of this compound can serve as ligands for a range of other transition metals, including rhodium, iridium, ruthenium, cobalt, and copper. nih.gov The chelating nature of the pyridin-2-amine core stabilizes various metal centers, enabling a broad spectrum of catalytic activities.

Rhodium and Iridium: These metals, when complexed with N-aryl-2-aminopyridine ligands, are particularly effective in C-H activation and annulation reactions. For example, rhodium catalysts can facilitate the synthesis of indoles from N-aryl-2-aminopyridines and sulfoxonium ylides. nih.gov

Nickel and Palladium: Amine-pyridine ligands are used to create nickel and palladium complexes for olefin polymerization. The steric and electronic properties of the ligand, which can be tuned via the biphenyl group, influence the catalytic activity and the properties of the resulting polymer. mdpi.com

Copper: Copper-catalyzed reactions, often involving N-heterocyclic ligands, are common for C-N and C-O bond formation. The this compound scaffold is suitable for supporting copper catalysts in such transformations.

Organocatalysis and Enamine Catalysis

While primarily known as ligands for transition metals, the structural features of this compound derivatives also suggest potential roles in organocatalysis. The secondary amine within the core structure can, in principle, participate in enamine catalysis.

Enamine catalysis is a powerful strategy in organic synthesis that typically involves the reaction of a secondary amine catalyst with a carbonyl compound to form a nucleophilic enamine intermediate. This intermediate can then react with various electrophiles. Proline and its derivatives are classic examples of enamine catalysts.

Asymmetric Catalysis for Enantioselective Syntheses

The development of chiral catalysts for enantioselective reactions is a major goal in modern chemistry. The this compound scaffold is an excellent platform for designing chiral ligands and catalysts for asymmetric synthesis. chemrxiv.org Chirality can be introduced in several ways, most notably by creating axial chirality in the biphenyl group.

Axial chirality arises from restricted rotation around the C-C single bond connecting the two phenyl rings of the biphenyl moiety. By introducing bulky substituents at the ortho-positions of the biphenyl group, rotation can be hindered, leading to stable, separable atropisomers (enantiomers).

These axially chiral biphenyl-containing pyridinamine ligands can then be coordinated to a metal center. The resulting chiral metal complex creates a well-defined three-dimensional space that can differentiate between the two enantiotopic faces of a prochiral substrate, leading to the preferential formation of one enantiomer of the product. chemrxiv.orgresearchgate.net

Applications of such chiral ligands are found in numerous asymmetric transformations:

Asymmetric Hydrogenation: Chiral pyridine-aminophosphine ligands, which share structural similarities, have been successfully used in iridium-catalyzed asymmetric hydrogenation of olefins and imines with excellent enantioselectivity. rsc.org

Conjugate Addition: Copper catalysts with chiral diphosphine ligands have been used for the highly enantioselective conjugate addition of Grignard reagents to alkenyl pyridines. nih.govresearchgate.net

Palladium-Catalyzed Allylic Alkylation: Chiral ligands are widely used in palladium-catalyzed asymmetric allylic alkylation reactions to produce chiral products with high enantiomeric excess. nih.gov

The optimization of these chiral catalysts involves systematically modifying the substituents on the biphenyl group and the pyridinamine core to fine-tune the steric and electronic environment around the metal center, thereby maximizing enantioselectivity for a specific reaction. chemrxiv.org

| Chiral Scaffold Type | Metal | Reaction Type | Enantioselectivity (ee %) | Reference |

|---|---|---|---|---|

| Axially Chiral Biphenyldiol | - | Addition of Diethylzinc to Aldehydes | - | chemrxiv.org |

| Chiral Pyridine-Aminophosphine | Iridium | Asymmetric Hydrogenation of Imines | Up to 99 | rsc.org |

| Chiral Diphosphine | Copper | Conjugate Addition to Alkenyl Pyridines | Up to 95 | researchgate.net |

| Chiral π-allyl-Pd Catalyst | Palladium | Enantioselective N-allylation | Up to 90 | nih.gov |

Enantio- and Diastereodivergent Syntheses

Enantio- and diastereodivergent syntheses represent a significant challenge in asymmetric catalysis, aiming to selectively produce any desired stereoisomer of a product from a common set of starting materials by simply changing the catalyst or reaction conditions. Chiral ligands based on biphenyl and pyridine scaffolds have been instrumental in the development of such methodologies. The derivatives of this compound are promising candidates for these transformations due to their potential for forming chiral, rigid, and tunable ligand-metal complexes.

The core principle behind their application in stereodivergent synthesis lies in the modification of the this compound backbone to create a chiral environment. This can be achieved by introducing chiral substituents on the biphenyl or pyridine rings, or by creating atropisomeric chirality through restricted rotation around the biphenyl C-C bond. These chiral ligands can then coordinate with a transition metal (e.g., palladium, rhodium, iridium, copper), forming a catalyst that directs the stereochemical outcome of a reaction.